1-[3-(1h-Pyrazol-1-yl)phenyl]methanamine hemisulfate
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine consists of a pyrazole ring attached to a phenyl group. The nitrogen atom in the pyrazole ring is part of the amine functional group. The compound’s 2D structure can be visualized using tools like ChemSpider .
Chemical Reactions Analysis
Research studies have investigated the reactivity of this compound. It has been tested for its cytotoxic activity, and some derivatives have shown promising results . Further investigations into its chemical reactivity and potential reactions are essential.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11N3.H2O4S/c2*11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h2*1-7H,8,11H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVXPRJZKGCGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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